Aversin

Description

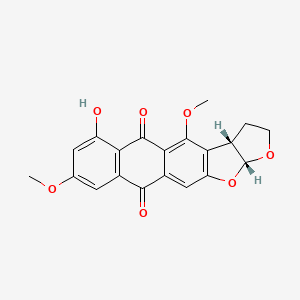

Structure

3D Structure

Propriétés

Numéro CAS |

34080-91-6 |

|---|---|

Formule moléculaire |

C20H16O7 |

Poids moléculaire |

368.3 g/mol |

Nom IUPAC |

(4S,8R)-18-hydroxy-2,16-dimethoxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione |

InChI |

InChI=1S/C20H16O7/c1-24-8-5-10-14(12(21)6-8)18(23)16-11(17(10)22)7-13-15(19(16)25-2)9-3-4-26-20(9)27-13/h5-7,9,20-21H,3-4H2,1-2H3/t9-,20+/m0/s1 |

Clé InChI |

RJMVOYLRGJZYAO-GWNMQOMSSA-N |

SMILES |

COC1=CC2=C(C(=C1)O)C(=O)C3=C(C4=C(C=C3C2=O)OC5C4CCO5)OC |

SMILES isomérique |

COC1=CC2=C(C(=C1)O)C(=O)C3=C(C4=C(C=C3C2=O)O[C@@H]5[C@H]4CCO5)OC |

SMILES canonique |

COC1=CC2=C(C(=C1)O)C(=O)C3=C(C4=C(C=C3C2=O)OC5C4CCO5)OC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

aversin |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Avanafil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avanafil is a second-generation, highly selective phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction.[1][2] Its mechanism of action is centered on the potentiation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, which is the primary driver of penile erection.[3][4] This technical guide provides an in-depth exploration of the molecular interactions and physiological consequences of Avanafil's activity, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

The cGMP Signaling Pathway in Erectile Function

Penile erection is a hemodynamic process initiated by sexual stimulation. This stimulation triggers the release of nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells within the corpus cavernosum of the penis.[4][5] NO diffuses into the adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).[6][7] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5]

cGMP acts as a second messenger, leading to a cascade of events that result in the relaxation of the corpus cavernosum smooth muscle.[8] This relaxation allows for increased blood flow into the sinusoidal spaces of the penis, leading to tumescence and erection.[3] The erectile process is naturally reversed by the action of phosphodiesterases, a superfamily of enzymes that hydrolyze cyclic nucleotides. In the corpus cavernosum, PDE5 is the predominant isoform responsible for the degradation of cGMP to its inactive form, 5'-GMP.[5]

Avanafil's Mechanism of Action: Potent and Selective PDE5 Inhibition

Avanafil exerts its therapeutic effect by acting as a competitive and reversible inhibitor of PDE5.[9] By binding to the catalytic site of the PDE5 enzyme, Avanafil prevents the breakdown of cGMP.[10] This leads to an accumulation of cGMP in the corpus cavernosum smooth muscle cells, thereby amplifying and prolonging the pro-erectile signal initiated by NO.[10] It is crucial to note that Avanafil's action is dependent on the initial release of NO, meaning it is only effective in the presence of sexual stimulation.[1][10]

Signaling Pathway of Avanafil's Action

The following diagram illustrates the molecular cascade involved in a normal erection and the point of intervention by Avanafil.

Quantitative Analysis of Avanafil's Potency and Selectivity

The efficacy of a PDE5 inhibitor is determined by its potency (how strongly it binds to PDE5) and its selectivity (its binding affinity for PDE5 relative to other phosphodiesterase isoforms). High selectivity is crucial for minimizing off-target effects.

In Vitro Inhibitory Potency and Selectivity

Avanafil demonstrates high potency for PDE5, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. It also exhibits a favorable selectivity profile compared to other PDE5 inhibitors.

| Parameter | Avanafil | Sildenafil | Vardenafil | Tadalafil |

|---|---|---|---|---|

| PDE5 IC50 (nM) | 5.2[9] | 3.5 | 0.7 | 1.8 |

| Selectivity vs. PDE1 (PDE5 IC50 / PDE1 IC50) | >10,000-fold | 375-fold | >1,000-fold | >750-fold |

| Selectivity vs. PDE6 (PDE5 IC50 / PDE6 IC50) | 121-fold | 16-fold[2] | 21-fold[2] | >7,000-fold |

| Selectivity vs. PDE11 (PDE5 IC50 / PDE11 IC50) | >19,000-fold[2] | - | - | 25-fold[2] |

Pharmacokinetic Properties

Avanafil is characterized by its rapid onset of action.

| Parameter | Value |

|---|---|

| Time to Maximum Plasma Concentration (Tmax) | 30-45 minutes |

| Plasma Half-life (t1/2) | ~5 hours |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of Avanafil.

In Vitro PDE5 Inhibition Assay (Scintillation Proximity Assay)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against PDE5.

Objective: To quantify the potency of Avanafil in inhibiting the enzymatic activity of recombinant human PDE5.

Materials:

-

Recombinant human PDE5 enzyme

-

[³H]-cGMP (radiolabeled substrate)

-

Yttrium silicate (YSi) SPA beads conjugated with a cGMP-specific antibody

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Avanafil (dissolved in DMSO)

-

384-well microplates

-

Microplate scintillation counter

Methodology:

-

Compound Preparation: Create a serial dilution of Avanafil (e.g., from 100 µM to 1 pM) in DMSO, and then dilute into the assay buffer.

-

Assay Reaction:

-

To each well of the microplate, add 10 µL of the diluted Avanafil.

-

Add 20 µL of [³H]-cGMP substrate solution.

-

Initiate the enzymatic reaction by adding 10 µL of diluted PDE5 enzyme.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Assay Termination and Detection:

-

Stop the reaction by adding 10 µL of the YSi SPA bead slurry containing the anti-cGMP antibody. The antibody binds to any unconverted [³H]-cGMP.

-

When the unconverted [³H]-cGMP binds to the antibody on the bead, the tritium is brought into close enough proximity to the scintillant within the bead to produce light.

-

The converted [³H]-GMP does not bind to the antibody and thus does not produce a signal.

-

-

Data Acquisition: Measure the light output (in counts per minute, CPM) of each well using a microplate scintillation counter.

-

Data Analysis:

-

High CPM indicates low PDE5 activity (inhibition), while low CPM indicates high PDE5 activity.

-

Plot the CPM values against the log of the Avanafil concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vivo Efficacy Assessment (Measurement of Intracavernosal Pressure in a Rat Model)

This protocol outlines the evaluation of Avanafil's in vivo efficacy by measuring its ability to enhance cavernous nerve stimulation-induced penile erection.

Objective: To assess the in vivo efficacy of Avanafil in a rat model of erectile function.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., pentobarbital sodium)

-

Avanafil (formulated for oral or intravenous administration)

-

Heparinized saline

-

23-gauge needle connected to a pressure transducer

-

Bipolar platinum electrode for nerve stimulation

Methodology:

-

Animal Preparation: Anesthetize the rat and expose the carotid artery and the crus of the corpus cavernosum.

-

Cannulation:

-

Insert a catheter into the carotid artery to monitor systemic blood pressure (mean arterial pressure, MAP).

-

Insert a 23-gauge needle filled with heparinized saline into the crus of the corpus cavernosum. Connect the needle to a pressure transducer to continuously record intracavernosal pressure (ICP).

-

-

Compound Administration: Administer Avanafil or vehicle via the desired route (e.g., oral gavage) and allow for absorption (e.g., 30-60 minutes).

-

Nerve Stimulation: Place the bipolar electrode on the cavernous nerve. Stimulate the nerve with a set of standard parameters (e.g., 5V, 20 Hz, 1 ms pulse width) for 60 seconds.

-

Data Acquisition: Record the maximal ICP generated during nerve stimulation.

-

Data Analysis:

-

Calculate the ratio of maximal ICP to MAP (ICP/MAP) for each stimulation.

-

Compare the ICP/MAP ratio between the Avanafil-treated group and the vehicle-treated group to determine the effect of the compound on erectile response.

-

Conclusion

Avanafil's mechanism of action is characterized by its potent and highly selective inhibition of phosphodiesterase type 5. This leads to an accumulation of cGMP in the corpus cavernosum, amplifying the natural erectile response to sexual stimulation. Its favorable pharmacokinetic profile, particularly its rapid onset of action, distinguishes it within its class. The experimental methodologies detailed in this guide provide a framework for the preclinical assessment of PDE5 inhibitors, enabling researchers and drug development professionals to rigorously evaluate novel compounds targeting this well-validated therapeutic pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. iivs.org [iivs.org]

- 4. researchgate.net [researchgate.net]

- 5. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 6. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. superchemistryclasses.com [superchemistryclasses.com]

The Discovery and Development of Avanafil: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Avanafil, a second-generation phosphodiesterase type 5 (PDE5) inhibitor, represents a significant advancement in the oral pharmacotherapy of erectile dysfunction (ED).[1][2] Marketed under the brand names Stendra® and Spedra®, its development focused on creating a profile with a rapid onset of action and higher selectivity for the PDE5 enzyme compared to its predecessors, thereby aiming to reduce the incidence of certain side effects.[1][2][3] This technical guide provides a comprehensive timeline of its discovery and development, detailed quantitative data from key studies, experimental protocols, and visualizations of its core mechanism of action.

Discovery and Development Timeline

Avanafil was originally discovered and developed by Mitsubishi Tanabe Pharma Corporation under the substance code TA-1790.[4] VIVUS, Inc. later acquired the rights and spearheaded its clinical development and regulatory approval process.[1][4][5]

-

November 30, 2001: The Investigational New Drug (IND) application (IND 51,235) for avanafil was opened, initiating the first clinical studies.[6]

-

Post-2001: Initial pilot studies evaluated single doses of 50 mg, 100 mg, and 200 mg. Subsequent early-phase trials explored doses ranging from 12.5 mg to 800 mg in approximately 450 subjects.[6]

-

November 2, 2005: An End-of-Phase 2 meeting was held between VIVUS, Inc. and the U.S. Food and Drug Administration (FDA) to discuss the Phase 3 development plan.[6]

-

December 15, 2008: VIVUS, Inc. announced the initiation of the first pivotal Phase 3 studies for avanafil, including the REVIVE (TA-301) trial.[7]

-

June 29, 2011: VIVUS, Inc. submitted the New Drug Application (NDA) 202-276 to the FDA, supported by data from 23 clinical studies.[6]

-

April 27, 2012: The FDA approved Avanafil for the treatment of erectile dysfunction in the United States.[5][8][9]

-

June 21, 2013: The European Medicines Agency (EMA) granted marketing authorization for Avanafil.[5][9]

Mechanism of Action: The Nitric Oxide/cGMP Pathway

Avanafil is a potent and highly selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[5][9] During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum, which activates the enzyme guanylate cyclase.[8][9] This enzyme increases the synthesis of cyclic guanosine monophosphate (cGMP), a second messenger that leads to the relaxation of smooth muscle cells in the penile arteries and corpus cavernosum, resulting in increased blood inflow and an erection.[8][9]

PDE5 is the enzyme responsible for the degradation of cGMP.[8] By competitively inhibiting PDE5, Avanafil prevents the breakdown of cGMP, thereby enhancing its levels and prolonging the smooth muscle relaxation and vasodilatory effects of nitric oxide.[5][8] It is important to note that sexual stimulation is a prerequisite for Avanafil's mechanism of action, as the initial release of nitric oxide is necessary to begin the cascade.[5][8]

Quantitative Preclinical Data

Preclinical studies established Avanafil's high potency for PDE5 and its selectivity over other phosphodiesterase isozymes, which is critical for its safety profile.

Table 1: Phosphodiesterase (PDE) Isoenzyme Inhibition and Selectivity

| PDE Isoenzyme | Avanafil IC₅₀ (nM) | Selectivity Ratio (IC₅₀ PDEx / IC₅₀ PDE5) |

| PDE5 | 5.2 | 1 |

| PDE1 | >50,000 | >10,000-fold |

| PDE6 | ~630 | ~120-fold |

| PDE11 | >100,000 | >19,000-fold |

Data sourced from preclinical studies.[1][3]

The high selectivity over PDE6, an enzyme found in the retina, suggests a lower potential for the visual disturbances that have been associated with less selective PDE5 inhibitors.[1][4] Likewise, its profound selectivity against PDE11, found in the testis and muscle, differentiates it from other agents and may reduce the risk of myalgia.[1]

Quantitative Clinical Data

Clinical trials have demonstrated Avanafil's rapid absorption and efficacy.

Table 2: Pharmacokinetic Properties of Avanafil (Single Oral Dose)

| Parameter | Value |

| Tmax (Time to Peak Plasma Concentration) | 30 - 45 minutes |

| T½ (Elimination Half-life) | ~5 hours |

Data sourced from Phase I clinical trials.[1][10][11]

Table 3: Efficacy from a Pivotal Phase III Trial (12 Weeks)

| Parameter | Placebo | Avanafil 50 mg | Avanafil 100 mg | Avanafil 200 mg |

| Change in IIEF-EF Domain Score | +0.1 | +5.5 | +8.3 | +9.4 |

| % Successful Intercourse Attempts (SEP3) | 27% | 41% | 57% | 57% |

| % Successful Attempts ≤15 min Post-Dose | 27% | 64% | 67% | 71% |

IIEF-EF: International Index of Erectile Function-Erectile Function domain. SEP3: Sexual Encounter Profile Question 3 ("Did your erection last long enough for you to have successful intercourse?"). Data represents mean changes or final values.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are overviews of the protocols used in the development of Avanafil.

In Vitro PDE5 Inhibition Assay (General Protocol)

This type of assay is fundamental to determining the potency (IC₅₀) and selectivity of a PDE inhibitor.

-

Enzyme Preparation: Recombinant human PDE5 enzyme is purified and prepared in a suitable assay buffer (e.g., Tris-HCl buffer, pH 7.5) containing magnesium chloride (MgCl₂) and bovine serum albumin (BSA).[12]

-

Compound Dilution: Avanafil is serially diluted in a solvent like DMSO to create a range of concentrations for testing.

-

Assay Reaction: The reaction is typically performed in a 96-well microplate.[13] Each well contains the PDE5 enzyme, the assay buffer, and a specific concentration of Avanafil (or vehicle control).

-

Substrate Addition: The reaction is initiated by adding the substrate, cGMP (often a radiolabeled version like [³H]cGMP or a fluorescent analog).

-

Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes) to allow the enzyme to hydrolyze cGMP to GMP.[12][13]

-

Reaction Termination & Separation: The reaction is stopped. The product (GMP) is then separated from the unreacted substrate (cGMP). This can be achieved through methods like scintillation proximity assay (SPA) or by using chromatography.

-

Quantification: The amount of product formed is quantified. For radiolabeled assays, this is done using a scintillation counter. For fluorescent assays, a fluorescence plate reader is used.[12]

-

Data Analysis: The enzyme activity at each inhibitor concentration is calculated relative to the control. The data is then plotted, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined using non-linear regression analysis.

Phase III Clinical Trial Protocol (General Design)

The pivotal efficacy and safety trials for Avanafil followed a standardized, robust design.

-

Study Design: The trials were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[1][14][15][16]

-

Patient Population: Adult males (typically ≥18 years old) with a clinical diagnosis of erectile dysfunction of varying etiologies (e.g., organic, psychogenic, mixed) for a duration of at least 6 months.[1][15] Specific trials also focused on populations with comorbidities like diabetes mellitus or post-prostatectomy ED.[1][15][17]

-

Run-in Period: A 4-week, non-treatment run-in period was typically included to establish baseline sexual function and ensure patient compliance with diary entries.[1][18]

-

Randomization: Eligible subjects were randomly assigned to receive either a placebo or one of the fixed doses of Avanafil (e.g., 50 mg, 100 mg, or 200 mg) for a treatment period of 12 weeks.[1][14][16]

-

Dosing Instructions: Patients were instructed to take the study drug as needed, approximately 30 minutes before initiating sexual activity.[15]

-

Primary Efficacy Endpoints: The core measures of efficacy included:

-

Change from Baseline in the IIEF-EF Domain Score: The Erectile Function domain of the International Index of Erectile Function questionnaire was used to assess changes in erectile quality.[7][14][15][16]

-

Successful Vaginal Penetration (SEP Question 2): The percentage of attempts where penetration was successful.[14][15][16]

-

Successful Intercourse (SEP Question 3): The percentage of attempts where erection was maintained long enough for successful intercourse.[14][15][16]

-

-

Safety and Tolerability Assessment: Safety was monitored through the recording of all treatment-emergent adverse events (TEAEs), laboratory tests, vital signs, and electrocardiograms (ECGs) throughout the study.[14]

-

Statistical Analysis: Efficacy endpoints were analyzed by comparing the change from baseline between each Avanafil dose group and the placebo group using statistical models such as Analysis of Covariance (ANCOVA).

Conclusion

The development of Avanafil was a targeted effort to refine the therapeutic profile of PDE5 inhibitors.[2][17] Preclinical data confirmed its high potency and, most notably, its enhanced selectivity for the PDE5 enzyme.[1][3] This biochemical profile translated into a clinical asset characterized by a rapid onset of action and a favorable tolerability profile, as demonstrated through a series of rigorously designed Phase I, II, and III clinical trials.[1][16] The quantitative data and established protocols outlined in this guide underscore the systematic approach taken to validate Avanafil's role as an effective and safe treatment for erectile dysfunction.

References

- 1. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of avanafil as compared with sildenafil in the treatment of erectile dysfunction: A randomized, double blind, multicenter clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Avanafil - Wikipedia [en.wikipedia.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. VIVUS Initiates Avanafil Phase 3 Trials in Males with ED | Technology Networks [technologynetworks.com]

- 8. What is the mechanism of Avanafil? [synapse.patsnap.com]

- 9. Avanafil | C23H26ClN7O3 | CID 9869929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 14. researchgate.net [researchgate.net]

- 15. A phase 3, placebo controlled study of the safety and efficacy of avanafil for the treatment of erectile dysfunction after nerve sparing radical prostatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficacy and safety of avanafil for treating erectile dysfunction: results of a multicentre, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Future prospects in the treatment of erectile dysfunction: focus on avanafil - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Pharmacological Profile of Phosphodiesterase 5 Inhibitors: A Technical Guide

Introduction

Phosphodiesterase type 5 (PDE5) inhibitors are a class of drugs that have revolutionized the treatment of erectile dysfunction (ED) and have found applications in other conditions such as pulmonary arterial hypertension (PAH) and benign prostatic hyperplasia (BPH).[1][2] Sildenafil, the first orally active PDE5 inhibitor, was followed by the development of other agents including tadalafil, vardenafil, and avanafil.[3][4][5] These drugs share a common mechanism of action but exhibit distinct pharmacological profiles, which influence their clinical efficacy, side-effect profiles, and therapeutic applications.[4][6] This technical guide provides an in-depth overview of the pharmacological properties of PDE5 inhibitors, focusing on their mechanism of action, pharmacodynamics, pharmacokinetics, and the experimental methodologies used for their characterization, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: The Nitric Oxide/cGMP Pathway

The physiological process of penile erection is a hemodynamic event mediated by the relaxation of smooth muscle in the corpora cavernosa.[7] This relaxation is triggered by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[7][8] Upon sexual stimulation, NO is released from nerve endings and endothelial cells in the penis.[7][8] NO then activates the enzyme soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2][3] The subsequent increase in intracellular cGMP levels activates protein kinase G (PKG), leading to a cascade of events that results in decreased intracellular calcium concentrations and, consequently, smooth muscle relaxation.[2] This relaxation allows for increased blood flow into the corpora cavernosa, leading to an erection.[3][7]

The action of cGMP is terminated by its hydrolysis to guanosine monophosphate (GMP) by phosphodiesterases (PDEs).[9] In the corpus cavernosum, PDE5 is the predominant isoenzyme responsible for the degradation of cGMP.[4][7] PDE5 inhibitors exert their therapeutic effect by competitively inhibiting this enzyme, thereby preventing the breakdown of cGMP.[3][7] This leads to an accumulation of cGMP in the smooth muscle cells, potentiating the relaxant effect of NO and enhancing the erectile response to sexual stimulation.[1][7] It is important to note that PDE5 inhibitors do not initiate erections directly but rather augment the natural erectile process that is dependent on sexual stimulation.[1][3]

Pharmacodynamics: Potency and Selectivity

The pharmacodynamic properties of PDE5 inhibitors are primarily defined by their potency in inhibiting the PDE5 enzyme and their selectivity for PDE5 over other PDE isoenzymes.[6] These characteristics are crucial as they determine the therapeutic efficacy and the side-effect profile of each drug.

Potency

The potency of a PDE5 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the PDE5 enzyme activity in vitro.[9][10] A lower IC50 value indicates greater potency.[10] Sildenafil, vardenafil, tadalafil, and avanafil are all potent inhibitors of PDE5, with IC50 values in the nanomolar range.[11]

Selectivity

There are at least 11 families of PDE enzymes, which are distributed in various tissues throughout the body and are involved in regulating different physiological processes.[4][12] The clinical safety and tolerability of PDE5 inhibitors are largely dependent on their selectivity for PDE5 relative to other PDE isoenzymes, particularly PDE6 and PDE11.[10]

-

PDE6: This isoenzyme is a key component of the phototransduction cascade in the retina.[10][13] Cross-inhibition of PDE6 by PDE5 inhibitors can lead to visual disturbances, such as blurred vision, increased light sensitivity, and a transient blue-green tinge to vision (cyanopsia).[10][12]

-

PDE11: This isoenzyme is expressed in the prostate, skeletal muscle, testes, and heart.[10] Inhibition of PDE11 has been associated with myalgia (muscle pain) and back pain, particularly with tadalafil.[10]

The selectivity of a PDE5 inhibitor is determined by comparing its IC50 value for PDE5 to its IC50 values for other PDE isoenzymes.[10] A higher ratio of IC50 (Off-target PDE / PDE5) indicates greater selectivity.[10]

Table 1: In Vitro Potency and Selectivity of PDE5 Inhibitors

| Drug | PDE5 IC50 (nM) | Selectivity vs. PDE6 (fold) | Selectivity vs. PDE11 (fold) |

| Sildenafil | 5.22[11] | 16x[14] | 380x[14] |

| Tadalafil | 1.8[11] | >9000x[11] | 25x[14] |

| Vardenafil | 0.7[11] | 21x[14] | 1000x[14] |

| Avanafil | 5.2[11] | 121x[11] | >19,000x[14] |

Data compiled from various sources. Actual values may vary depending on experimental conditions.[10]

Pharmacokinetics: ADME Properties

While all PDE5 inhibitors share the same mechanism of action, their pharmacokinetic profiles, encompassing absorption, distribution, metabolism, and excretion (ADME), differ significantly.[3][6] These differences have important clinical implications for the onset and duration of action, as well as potential drug-drug interactions.[6][15]

-

Absorption: Following oral administration, PDE5 inhibitors are absorbed with variable speed and bioavailability.[1] Avanafil is the most rapidly absorbed, with a time to maximum plasma concentration (Tmax) of 30-45 minutes.[16][17] Sildenafil and vardenafil have a Tmax of approximately 60 minutes, while tadalafil has the longest Tmax at 120 minutes.[17][18] The absorption of sildenafil and vardenafil can be delayed and reduced by high-fat meals, whereas the absorption of tadalafil and avanafil is less affected by food.[1][15]

-

Distribution: PDE5 inhibitors are highly bound to plasma proteins and are widely distributed throughout the body.[1]

-

Metabolism: These drugs are predominantly metabolized in the liver, primarily by the cytochrome P450 (CYP) 3A4 isoenzyme, with a minor contribution from CYP2C9.[1]

-

Excretion: The metabolites of PDE5 inhibitors are mainly eliminated through the feces via biliary excretion, with a smaller portion excreted in the urine.[1]

The most notable pharmacokinetic difference among these agents is the half-life (t1/2). Tadalafil has a significantly longer half-life of 17.5 hours, which translates to a longer duration of action of up to 36 hours.[15][17] In contrast, sildenafil, vardenafil, and avanafil have shorter half-lives of approximately 3-5 hours.[16][17]

Table 2: Comparative Pharmacokinetic Properties of PDE5 Inhibitors

| Parameter | Sildenafil | Tadalafil | Vardenafil | Avanafil |

| Tmax (hours) | 1.0[17][18] | 2.0[17][18] | 1.0[17][18] | 0.5-0.75[16][17] |

| Half-life (hours) | ~4[17] | 17.5[17] | 4-5[17] | 3-5[16][17] |

| Duration of Action (hours) | up to 12[17][18] | up to 36[15][18] | up to 12[17] | ~6[17] |

| Effect of High-Fat Meal on Absorption | Delayed and Reduced[1][15] | Negligible[1][15] | Delayed and Reduced[1][15] | Negligible[1] |

Experimental Protocols

The characterization of novel PDE5 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

In Vitro Enzyme Inhibition Assay

A fundamental step in the development of a new PDE5 inhibitor is to determine its IC50 value against the target enzyme. Various assay formats are available, including fluorescence polarization (FP), scintillation proximity assays (SPA), colorimetric assays, and luminescence-based assays.[9]

Detailed Methodology for a Fluorescence-Based PDE5 Inhibition Assay:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and a reference inhibitor (e.g., sildenafil) in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the compounds in an appropriate assay buffer to achieve a range of concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.[19]

-

Prepare a solution of recombinant human PDE5 enzyme in the assay buffer. The enzyme concentration should be optimized to ensure the reaction proceeds in a linear range during the incubation period.[19]

-

Prepare a solution of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) in the assay buffer. The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for accurate determination of the IC50 for competitive inhibitors.[19]

-

-

Assay Procedure:

-

Add the serially diluted test compounds, reference inhibitor, and controls (e.g., "no inhibitor" for 100% activity and "no enzyme" for background) to the wells of a microplate (e.g., a 384-well plate).[19]

-

Add the PDE5 enzyme solution to all wells except the "no enzyme" control and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.[19]

-

Initiate the enzymatic reaction by adding the fluorescently labeled cGMP substrate to all wells.[19]

-

Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes) during which the reaction rate is linear.[9][19]

-

Stop the reaction by adding a stop solution.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence signal using a plate reader with the appropriate excitation and emission wavelengths.[19]

-

Subtract the background signal from the "no enzyme" control wells from all other readings.[19]

-

Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[19]

-

In Vivo Efficacy Model: Measurement of Intracavernosal Pressure (ICP) in Rats

Animal models are indispensable for evaluating the in vivo efficacy of novel PDE5 inhibitors.[20][21] The rat model of erectile function, which involves measuring the intracavernosal pressure (ICP) response to cavernous nerve stimulation, is a widely used and well-established preclinical model.[22]

Detailed Methodology for ICP Measurement in Rats:

-

Animal Preparation:

-

Anesthetize male rats (e.g., Sprague-Dawley) with an appropriate anesthetic agent.

-

Perform a midline abdominal incision to expose the cavernous nerve.

-

Isolate the penis and insert a needle connected to a pressure transducer into the corpus cavernosum to measure ICP.

-

Insert a catheter into the carotid artery to monitor mean arterial pressure (MAP).

-

-

Experimental Procedure:

-

Place a bipolar platinum electrode on the isolated cavernous nerve for electrical stimulation.[23]

-

Administer the test compound or vehicle control via the desired route (e.g., intravenous or oral gavage) at a predetermined time before nerve stimulation.[23]

-

Deliver electrical stimulation to the cavernous nerve using defined parameters (e.g., 5V, 20 Hz, 1 ms pulse width for 60 seconds).[23]

-

Record the maximal ICP generated during the stimulation period.[23]

-

-

Data Analysis:

-

Calculate the ratio of the maximal ICP to the MAP (ICP/MAP) for each stimulation. This normalization accounts for changes in systemic blood pressure that could influence the erectile response.[23]

-

Compare the ICP/MAP ratio between the vehicle-treated and compound-treated groups to assess the pro-erectile efficacy of the test compound.

-

Conclusion

PDE5 inhibitors are a well-established class of drugs with a clearly defined mechanism of action and proven clinical efficacy. While all approved agents potently inhibit the PDE5 enzyme, they exhibit distinct pharmacokinetic and selectivity profiles that differentiate them clinically. An understanding of these pharmacological nuances is critical for the development of new and improved PDE5 inhibitors with enhanced efficacy, safety, and tolerability. The experimental protocols outlined in this guide provide a framework for the preclinical characterization of such novel compounds, from initial in vitro screening to in vivo efficacy assessment. As research continues, the therapeutic applications of PDE5 inhibitors are likely to expand beyond their current indications, further highlighting the importance of a thorough understanding of their pharmacological profile.[24]

References

- 1. urology-textbook.com [urology-textbook.com]

- 2. benchchem.com [benchchem.com]

- 3. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. hims.com [hims.com]

- 6. Pharmacology of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Efficacy and safety of avanafil as compared with sildenafil in the treatment of erectile dysfunction: A randomized, double blind, multicenter clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Models for erectile dysfunction and their importance to novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 22. Animal models of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular and Chemical Properties of Aversin (Avanafil)

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of Aversin (avanafil), a second-generation phosphodiesterase type 5 (PDE5) inhibitor.[1] It is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Chemical Identity

Avanafil is a pyrimidine derivative and exists as a single S-enantiomer.[2] Its chemical structure is distinct from first-generation PDE5 inhibitors like sildenafil and vardenafil.[2] The central structure is a pyrimidine carboxamide, with the nitrogen of the amide group bonded to a pyrimidinylmethyl group.[2][3]

Chemical Name (IUPAC): (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide[4]

Synonyms: Stendra, Spedra, TA-1790[1][4][5][6]

Table 1: Chemical and Physical Properties of Avanafil

| Property | Value | References |

| CAS Number | 330784-47-9 | [1][4][5][6][7][8] |

| Molecular Formula | C₂₃H₂₆ClN₇O₃ | [1][5][7][8][9][][11][12] |

| Molecular Weight | 483.95 g/mol | [1][2][5][8][9][][12] |

| Appearance | White to off-white crystalline powder | [1][9] |

| Melting Point | 150-152°C | [1] |

| Solubility | - Practically insoluble in water- Slightly soluble in ethanol- Soluble in 0.1 mol/L hydrochloric acid- Highly soluble in DMSO (97 mg/mL) | [3][9][13] |

| pKa | 11.84 (acidic), 5.89 (basic) (Predicted) | [1][13] |

| LogP | 1.84 | [13] |

Mechanism of Action: PDE5 Inhibition

Avanafil is a potent and highly selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[4][7][14][15] The mechanism relies on preventing the degradation of cGMP, a crucial molecule in the regulation of blood flow to the corpus cavernosum of the penis.[4][16]

The process is initiated by sexual stimulation, which leads to the local release of nitric oxide (NO).[7][16] NO activates the enzyme guanylate cyclase, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[7][16] Elevated levels of cGMP induce the relaxation of smooth muscle in the corpus cavernosum, leading to vasodilation, increased blood inflow, and consequently, an erection.[7][16][17]

PDE5 is the enzyme responsible for the degradation of cGMP to the inactive 5'-GMP.[16] By competitively inhibiting PDE5, avanafil ensures that cGMP levels remain elevated, thus enhancing and prolonging the erectile response to sexual stimulation.[4][16][17] Avanafil has a half-maximal inhibitory concentration (IC₅₀) for PDE5 of 5.2 nM.[2][14][18] It exhibits high selectivity for PDE5 over other PDE isoenzymes, including a 120-fold greater selectivity for PDE5 than for PDE6 (found in the retina), which is higher than that of sildenafil and vardenafil.[2]

Caption: Signaling pathway of avanafil's mechanism of action.

Pharmacokinetics and Metabolism

Avanafil is characterized by its rapid onset of action compared to other PDE5 inhibitors.[4] It is quickly absorbed after oral administration, reaching maximum plasma concentrations (Tmax) in approximately 30 to 45 minutes.[2][4]

Table 2: Pharmacokinetic Properties of Avanafil

| Parameter | Value | References |

| Tmax (Time to Peak Plasma Concentration) | 30-45 minutes | [2][19][20] |

| Biological Half-life | Ranges from 1.2 to 5 hours | [1][2][19] |

| Protein Binding | ~99% | [1][20] |

| Metabolism | Primarily hepatic, via CYP3A4 and to a lesser extent, CYP2C enzymes. | [7][17][19][20] |

| Major Metabolites | M4 and M16 | [7][20] |

| Excretion | Primarily in feces (~63%) and to a lesser extent in urine (~21%) as metabolites. | [1][20] |

The two main metabolites, M4 and M16, are found in plasma at concentrations of about 23% and 29% of the parent compound, respectively.[7][20] The M4 metabolite has an inhibitory potency for PDE5 that is 18% of avanafil's and contributes to about 4% of the drug's pharmacological activity, while the M16 metabolite is inactive.[2][7][20]

Experimental Protocols

The analysis and quality control of avanafil often involve sophisticated chromatographic techniques. Below are representative protocols based on published methodologies.

This method is designed for the detection and quantification of process-related impurities in avanafil active pharmaceutical ingredient (API).[21][22][23]

-

Instrumentation: Agilent 1260 UHPLC system or equivalent.[23]

-

Column: Waters ACQUITY HSS C18 (50 mm × 2.1 mm, 1.8 µm particle size).[21][22][23]

-

Mobile Phase A: 20 mM ammonium formate in water, with pH adjusted to 5.0.[21][22][23]

-

Gradient Elution: A validated gradient program is used to separate avanafil from its impurities.[21][22]

-

Flow Rate: As per validated method.

-

Sample Preparation: A diluent of water and acetonitrile (50:50, v/v) is used. Stock solutions of avanafil (e.g., 1500 µg/mL) and impurity standards (e.g., 150 µg/mL) are prepared.[23]

Caption: Workflow for UPLC analysis of avanafil impurities.

This protocol is used to determine avanafil in the presence of its degradation products, making it suitable for stability studies.[24]

-

Instrumentation: HPLC system with a UV detector.

-

Column: Inertsil ODS 3 (250 mm × 4.6 mm, 3 µm particle size).[24]

-

Mobile Phase A: 0.1% trifluoroacetic acid and triethylamine in water.[24]

-

Mobile Phase B: Water and acetonitrile (20:80 v/v).[24]

-

Elution Mode: Gradient elution.[24]

-

Flow Rate: 1.2 mL/min.[24]

-

Column Temperature: 45°C.[24]

-

Detector: UV at 245 nm.[24]

To assess the stability of the drug substance, avanafil is subjected to various stress conditions as per ICH guidelines.[24]

-

Acid Degradation: Expose avanafil solution to an acidic medium (e.g., 0.1 N HCl) at elevated temperatures.

-

Base Degradation: Expose avanafil solution to an alkaline medium (e.g., 0.1 N NaOH).

-

Oxidative Degradation: Treat avanafil solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose solid avanafil to dry heat (e.g., 105°C).

-

Photolytic Degradation: Expose avanafil solution/solid to UV light (e.g., 254 nm) and visible light.

-

Hydrolytic Degradation: Expose avanafil to water at elevated temperatures.

Following exposure, samples are neutralized (if necessary), diluted, and analyzed using the validated stability-indicating HPLC method to separate and quantify the parent drug and any resulting degradation products.[24]

References

- 1. Avanafil | 330784-47-9 [chemicalbook.com]

- 2. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Avanafil - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Avanafil | C23H26ClN7O3 | CID 9869929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Avanafil ≥98% (HPLC) | 330784-47-9 [sigmaaldrich.com]

- 9. Stendra (Avanafil): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 11. fda.gov.tw [fda.gov.tw]

- 12. GSRS [precision.fda.gov]

- 13. mdpi.com [mdpi.com]

- 14. selleckchem.com [selleckchem.com]

- 15. avanafil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. What is the mechanism of Avanafil? [synapse.patsnap.com]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Avanafil : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 19. researchgate.net [researchgate.net]

- 20. air.unimi.it [air.unimi.it]

- 21. researchgate.net [researchgate.net]

- 22. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Early-Stage Research on Avanafil: A Technical Overview

Avanafil is a second-generation, orally active, and highly selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Developed for the treatment of erectile dysfunction (ED), its early research focused on achieving a more rapid onset of action and an improved selectivity profile compared to first-generation PDE5 inhibitors like sildenafil, vardenafil, and tadalafil.[1][3][4] This guide provides an in-depth look at the foundational preclinical and early-phase clinical research that characterized avanafil's unique pharmacological profile.

Mechanism of Action

Avanafil's therapeutic effect is rooted in its potent and competitive inhibition of the PDE5 enzyme.[1][4] PDE5 is predominantly found in the smooth muscle cells of the corpus cavernosum of the penis and is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[5][6]

During sexual stimulation, nitric oxide (NO) is released, which in turn activates the enzyme guanylate cyclase to produce cGMP.[6][7] Elevated cGMP levels lead to the relaxation of smooth muscle and increased blood flow into the penis, resulting in an erection.[6][7] By inhibiting PDE5, avanafil prevents the breakdown of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation.[3][6][7]

Figure 1: Avanafil's Mechanism of Action in the cGMP Signaling Pathway.

Preclinical Research

Initial preclinical studies were crucial in establishing avanafil's potency, selectivity, and in vivo efficacy. These studies compared its profile against other existing PDE5 inhibitors.

In vitro studies demonstrated that avanafil is a potent inhibitor of PDE5, with a half-maximal inhibitory concentration (IC50) of 5.2 nM.[1][4][8][9] A key finding from early research was its high selectivity for PDE5 over other PDE isozymes. This selectivity is important as off-target inhibition can lead to undesirable side effects.[10]

| PDE Isozyme | Avanafil Selectivity (Fold vs. PDE5) | Sildenafil Selectivity (Fold vs. PDE5) | Vardenafil Selectivity (Fold vs. PDE5) | Tadalafil Selectivity (Fold vs. PDE5) | Potential Clinical Implication of Low Selectivity |

| PDE1 | >10,000x[1][8] | 375x[8] | 1,000x[1] | - | Cardiovascular effects (vasodilation) |

| PDE6 | 121x[8] | 16x[1][8] | 21x[1][8] | - | Visual disturbances (cyanopsia)[1] |

| PDE11 | >19,000x[8][9] | - | - | 25x[1][8] | Myalgia, back pain[1] |

| Data compiled from multiple preclinical studies.[1][8][9] |

Studies in anesthetized dogs were conducted to evaluate the effect of avanafil on penile tumescence. The pelvic nerve was stimulated to induce erections, and intracavernous pressure was measured following drug administration.

-

Intravenous Administration: The effective dose to achieve 200% of the baseline response (ED200) was 37.5 µg/kg for avanafil, comparable to sildenafil's 34.6 µg/kg.[8][9]

-

Intraduodenal Administration: Avanafil demonstrated a significantly faster onset of action. The time to peak response was 10 minutes for avanafil, compared to 30 minutes for sildenafil.[8]

A standard protocol to determine the IC50 values for PDE inhibition involves the following steps:

-

Enzyme Preparation: Recombinant human PDE isozymes are purified.

-

Assay Reaction: The assay is typically performed in a multi-well plate format. Each well contains the purified PDE enzyme, a fluorescently labeled cGMP substrate, and varying concentrations of the inhibitor (avanafil).

-

Incubation: The mixture is incubated to allow the enzymatic reaction (hydrolysis of cGMP) to proceed.

-

Signal Generation: A binding agent is added that has a high affinity for the linear product (GMP) but not the cyclic substrate (cGMP). This binding results in a change in fluorescence polarization.

-

Detection: The fluorescence polarization is measured using a plate reader. The degree of polarization is inversely proportional to the amount of cGMP hydrolyzed.

-

Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Figure 2: Typical Experimental Workflow for Preclinical PDE5 Inhibitor Evaluation.

Early-Stage Clinical Research (Phase I & II)

Following the promising preclinical data, avanafil entered early-stage clinical trials to assess its safety, tolerability, and pharmacokinetics in humans.

Phase I studies in healthy male volunteers established avanafil's key pharmacokinetic parameters. A notable characteristic is its rapid absorption and onset of action.[1][4]

| Parameter | Avanafil | Sildenafil | Vardenafil | Tadalafil |

| Tmax (median, min) | 30–45[11][12] | 60[11][12] | 60[11][12] | 120[11][12] |

| t1/2 (Half-life, hours) | 3–5[11][12][13] | ~4[12][13] | 4–5[12][13] | 17.5[12][13] |

| Tmax: Time to maximum plasma concentration. Data from single-dose pharmacokinetic studies.[11][12][13] |

These studies showed that avanafil has linear pharmacokinetic properties at doses from 50 mg to 200 mg, with no significant drug accumulation observed after daily dosing.[11][13][14]

A typical Phase I, single- and multiple-dose, randomized, placebo-controlled study design is as follows:

-

Subject Recruitment: A small cohort of healthy male volunteers is recruited.

-

Single Ascending Dose (SAD) Phase: Subjects are divided into groups, with each group receiving a single, escalating dose of avanafil (e.g., 50 mg, 100 mg, 200 mg) or a placebo. A "sentinel" group (a few subjects) receives the dose first to monitor for acute adverse events before dosing the rest of the cohort.

-

Pharmacokinetic Sampling: Blood samples are collected at predefined intervals before and after dosing (e.g., 0.1, 0.33, 0.5, 1, 2, 4, 8, 12, 24 hours) to measure plasma concentrations of avanafil.[14]

-

Safety Monitoring: Vital signs, electrocardiograms (ECGs), and adverse events are monitored throughout the study.

-

Multiple Ascending Dose (MAD) Phase: Following the SAD phase, subjects receive multiple doses of avanafil (e.g., once daily for 7 days) to assess steady-state pharmacokinetics and safety upon repeated administration.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using noncompartmental analysis. Safety and tolerability are assessed by summarizing adverse events and clinical laboratory data.

Phase II trials evaluated the efficacy and safety of avanafil in patients with mild to moderate ED. These studies confirmed the rapid onset of action observed in preclinical models.

In a Phase II trial, avanafil (50, 100, and 200 mg) was shown to be statistically superior to placebo in improving penile rigidity, with peak effects occurring 20–40 minutes after dosing.[11] Efficacy was observed as early as 15 minutes after administration.[1][5]

The most commonly reported adverse events were generally mild and transient, consistent with the PDE5 inhibitor class. These included headache, flushing, and nasal congestion.[11][15] The high selectivity of avanafil against PDE6 and PDE11 was consistent with a low incidence of visual disturbances and myalgia in these early trials.[10]

Figure 3: Logical Flow of Avanafil's Early-Stage Drug Development.

Conclusion

The early-stage research on avanafil successfully characterized it as a potent and highly selective PDE5 inhibitor. Preclinical and Phase I/II studies established a unique pharmacological profile highlighted by a rapid onset of action and a favorable selectivity profile, suggesting a lower risk of certain class-specific side effects.[8][10][16] These foundational findings provided a strong rationale for its progression into larger-scale Phase III clinical trials for the treatment of erectile dysfunction.[2][4]

References

- 1. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of avanafil for treating erectile dysfunction: results of a multicentre, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Avanafil - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Articles [globalrx.com]

- 6. Avanafil | C23H26ClN7O3 | CID 9869929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Avanafil? [synapse.patsnap.com]

- 8. Avanafil, a potent and highly selective phosphodiesterase-5 inhibitor for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. auajournals.org [auajournals.org]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tolerability and pharmacokinetics of avanafil, a phosphodiesterase type 5 inhibitor: a single- and multiple-dose, double-blind, randomized, placebo-controlled, dose-escalation study in healthy Korean male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Avanafil (Stendra): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 16. Avanafil, a highly selective phosphodiesterase type 5 inhibitor for erectile dysfunction, shows good safety profiles for retinal function and hemodynamics in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Cellular Pathways Affected by Avanafil: A Technical Guide

Executive Summary: Avanafil is a second-generation, orally administered phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction (ED).[1] Its mechanism of action is centered on the potent and highly selective inhibition of PDE5, the primary enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[2][3] This selective inhibition enhances the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation, vasodilation, and increased penile blood flow upon sexual stimulation.[3][4] Compared to first-generation PDE5 inhibitors, avanafil exhibits a more favorable pharmacological profile, characterized by a rapid onset of action and greater selectivity for PDE5 over other phosphodiesterase isoenzymes, which may contribute to a lower incidence of certain side effects.[1][5][6] This guide provides an in-depth examination of the cellular pathways modulated by avanafil, presents key quantitative data on its potency and selectivity, outlines relevant experimental protocols, and visualizes the core mechanisms and workflows.

The Core Cellular Target: The Nitric Oxide/cGMP Signaling Pathway

The physiological process of penile erection is a hemodynamic event mediated by the relaxation of smooth muscle in the corpus cavernosum. This process is primarily regulated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

Upon sexual stimulation, nerve impulses trigger the release of the neurotransmitter NO from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells within the penis.[3][4] NO diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).[3] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP, which acts as a crucial second messenger.[7]

Elevated intracellular cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade of events leads to a decrease in intracellular calcium concentrations, resulting in the relaxation of the trabecular smooth muscle of the corpus cavernosum and the dilation of helicine arteries.[7] This vasodilation increases blood flow into the penis, leading to tumescence and erection.[3] The erectile response is terminated when cGMP is hydrolyzed back to its inactive form, 5'-GMP, by cGMP-specific phosphodiesterase type 5 (PDE5).[7][8]

Avanafil's Mechanism of Action: Selective PDE5 Inhibition

Avanafil functions as a competitive and highly selective inhibitor of the PDE5 enzyme.[1][4] Structurally similar to cGMP, avanafil binds to the catalytic site of PDE5, preventing it from hydrolyzing cGMP to 5'-GMP.[4][8] By blocking this degradation, avanafil leads to an accumulation of cGMP in the corpus cavernosum during sexual stimulation.[3][9] The resulting elevated cGMP levels prolong the activation of the downstream signaling cascade, enhancing smooth muscle relaxation and promoting sustained blood flow necessary for achieving and maintaining an erection.[3] It is critical to note that avanafil does not initiate an erection directly; sexual arousal is a necessary prerequisite to trigger the initial release of NO.[3][10]

Quantitative Analysis: Potency and Selectivity

The clinical efficacy and safety profile of a PDE5 inhibitor are largely determined by its potency (affinity for the PDE5 enzyme) and its selectivity (lower affinity for other PDE isoenzymes).

In Vitro Potency

Avanafil is a potent inhibitor of PDE5, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range, comparable to other drugs in its class.

| Parameter | Value | Reference |

| IC50 for PDE5 | 5.2 nM | [1][11] |

| Ki for PDE5 | 4.3 nM | [12] |

| IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. |

Isoenzyme Selectivity Profile

High selectivity for PDE5 over other PDE isoenzymes is a key characteristic of avanafil, potentially explaining its favorable side-effect profile.[6][13] Off-target inhibition of other PDEs is associated with specific adverse events:

-

PDE1: Found in the heart and brain; inhibition can be associated with vasodilation and tachycardia.[13]

-

PDE6: Found exclusively in the retina and is crucial for phototransduction; inhibition is linked to transient visual disturbances, such as cyanopsia ("blue vision").[1][13]

-

PDE11: Found in skeletal muscle, prostate, and testes; inhibition by tadalafil has been associated with myalgia and back pain.[1][5]

Avanafil demonstrates significantly higher selectivity for PDE5 compared to these other isoenzymes, particularly when compared to sildenafil and vardenafil regarding PDE6.[1]

| Drug | PDE5 IC50 (nM) | Selectivity Ratio (PDE5 vs. PDE6) | Selectivity Ratio (PDE5 vs. PDE1) | Selectivity Ratio (PDE5 vs. PDE11) |

| Avanafil | 5.2 | >120-fold | >10,000-fold | >19,000-fold |

| Sildenafil | 3.5 | ~16-fold | ~380-fold | N/A |

| Vardenafil | 0.7 | ~21-fold | ~1,000-fold | N/A |

| Tadalafil | 1.8 | >550-fold | N/A | ~25-fold |

| (Data compiled from multiple sources[1][5][7]) |

Pharmacokinetics and Clinical Efficacy

Avanafil's pharmacokinetic profile is distinguished by its rapid absorption and onset of action.

Pharmacokinetic Parameters

| Parameter | Value | Reference(s) |

| Time to Max. Plasma Concentration (Tmax) | 30-45 minutes | [2][14][15] |

| Plasma Half-life (t1/2) | ~5 hours | [7][14] |

| Plasma Protein Binding | ~99% | [14][16] |

| Metabolism | Primarily Hepatic (CYP3A4 major, CYP2C minor) | [8][14] |

| Excretion | Feces (~62% as metabolites), Urine (~21% as metabolites) | [2][14] |

Summary of Clinical Efficacy (Phase III Trials)

Clinical trials have consistently demonstrated the efficacy of avanafil in treating ED from various etiologies.[1] Efficacy is typically measured by improvements in the International Index of Erectile Function-Erectile Function (IIEF-EF) domain score and by patient-reported outcomes via the Sexual Encounter Profile (SEP) questions.

-

SEP Q2: "Were you able to insert your penis into your partner's vagina?" (Penetration Success)

-

SEP Q3: "Did your erection last long enough for you to have successful intercourse?" (Intercourse Success)

| Study Population / Dose | Metric | Baseline | End of Treatment (12 weeks) | Placebo | Reference |

| General ED (100 mg) | IIEF-EF Score | 12.6 | 20.9 | 15.2 -> 16.2 | [17] |

| General ED (200 mg) | IIEF-EF Score | 12.8 | 22.2 | 15.2 -> 16.2 | [17] |

| General ED (100 mg) | % Successful Intercourse (SEP3) | ~5% | 23% | 4% -> 9% | [1] |

| General ED (200 mg) | % Successful Intercourse (SEP3) | ~5% | 26% | 4% -> 9% | [1] |

| Diabetic Patients (100 mg) | % Successful Intercourse (SEP3) | 8% | 34% | 10% -> 20% | [1] |

| Diabetic Patients (200 mg) | % Successful Intercourse (SEP3) | 8% | 40% | 10% -> 20% | [1] |

A meta-analysis of four randomized controlled trials showed that avanafil 100 mg was significantly more effective than placebo for successful intercourse (SEP3), with a pooled odds ratio of 3.99.[18]

Key Experimental Protocols

In Vitro PDE5 Enzyme Inhibition Assay

Determining the IC50 of a compound against PDE5 is a fundamental preclinical experiment. A common method is the fluorescence polarization (FP) assay.

Principle: This assay measures the inhibition of PDE5 activity by detecting changes in the polarization of fluorescently labeled cGMP. When the small fluorescent substrate (cGMP-FAM) is hydrolyzed by PDE5, it binds to a larger binding agent, altering the polarization of emitted light. An inhibitor prevents this hydrolysis.[11]

Methodology:

-

Preparation: Prepare serial dilutions of the test compound (avanafil) in an appropriate assay buffer.[19]

-

Inhibitor Binding: Add the diluted compound and the recombinant human PDE5 enzyme to the wells of a 96-well microplate. Incubate to allow for compound-enzyme interaction.[11][19]

-

Reaction Initiation: Add a fluorescently labeled cGMP substrate (e.g., FAM-Cyclic-3',5'-GMP) to each well to start the enzymatic reaction.[11]

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[19]

-

Termination: Stop the reaction using a stop solution, which often contains a binding agent that captures the hydrolyzed substrate.[11][19]

-

Detection: Measure the fluorescence polarization using a microplate reader.

-

Analysis: Calculate the percent inhibition relative to a control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

In Vivo Assessment of Erectile Function

The cavernous nerve stimulation model in anesthetized rats is a gold-standard preclinical model for evaluating pro-erectile efficacy.

Principle: Electrical stimulation of the cavernous nerve mimics the physiological release of NO, inducing an erection. The magnitude of the erectile response is quantified by measuring the intracavernosal pressure (ICP) and is normalized against systemic blood pressure.

Methodology:

-

Animal Preparation: Male rats (e.g., Sprague-Dawley) are anesthetized. A laparotomy is performed to expose the major pelvic ganglion and the cavernous nerve.[19]

-

Instrumentation: A needle connected to a pressure transducer is inserted into the crus of the penis to measure ICP. A bipolar electrode is placed on the cavernous nerve for stimulation. Systemic blood pressure is also monitored, typically via a carotid artery catheter, to determine the mean arterial pressure (MAP).[19][20]

-

Drug Administration: The test compound (avanafil) or a vehicle control is administered, typically via intravenous or oral routes.[19]

-

Nerve Stimulation: After a set period for drug absorption, the cavernous nerve is stimulated with a series of electrical pulses (e.g., 5V, 20 Hz for 60 seconds).[19][20]

-

Data Acquisition: The maximal ICP generated during stimulation is recorded.

-

Analysis: To control for changes in systemic blood pressure, the erectile response is expressed as the ratio of maximal ICP to the MAP (ICP/MAP). This ratio is compared between the drug-treated and vehicle-treated groups to determine efficacy.[19][20]

Conclusion

Avanafil's therapeutic effect is rooted in its highly selective and potent inhibition of the PDE5 enzyme within the NO/cGMP cellular pathway. This high selectivity, particularly against PDE6 and PDE11, likely underpins its favorable clinical safety profile, with a lower reported incidence of visual disturbances and myalgia compared to some first-generation inhibitors.[1][6][13] Furthermore, its pharmacokinetic properties, especially its rapid onset of action, provide a distinct clinical advantage.[1][5] The experimental protocols detailed herein represent the standard methodologies used to characterize the potency, efficacy, and physiological effects of PDE5 inhibitors like avanafil, providing a robust framework for future research and development in this therapeutic area.

References

- 1. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Avanafil | C23H26ClN7O3 | CID 9869929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Avanafil? [synapse.patsnap.com]

- 4. profnatali.it [profnatali.it]

- 5. dovepress.com [dovepress.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Articles [globalrx.com]

- 10. Avanafil - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. apexbt.com [apexbt.com]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. reference.medscape.com [reference.medscape.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. celerion.com [celerion.com]

- 17. Efficacy and safety of avanafil as compared with sildenafil in the treatment of erectile dysfunction: A randomized, double blind, multicenter clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Avanafil for male erectile dysfunction: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

In-Vitro Efficacy of Avanafil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro efficacy of avanafil, a highly selective phosphodiesterase type 5 (PDE5) inhibitor. This document details the quantitative measures of its inhibitory action, in-depth experimental protocols for assessing its efficacy, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Efficacy of Avanafil

Avanafil demonstrates potent and selective inhibition of PDE5, the enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. This selectivity profile is crucial for its clinical efficacy in treating erectile dysfunction while minimizing off-target effects.

Table 1: In-Vitro Potency of Avanafil and Comparators against PDE5

| Compound | IC50 (nM) for PDE5 | Reference |

| Avanafil | 5.2 | [1][2][3] |

| Sildenafil | 3.5 - 8.5 | |

| Vardenafil | 0.1 - 0.4 | |

| Tadalafil | ~2 |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In-Vitro Selectivity of Avanafil against other Phosphodiesterase (PDE) Isozymes

| PDE Isozyme | Avanafil Selectivity (Fold vs. PDE5) | Sildenafil Selectivity (Fold vs. PDE5) | Vardenafil Selectivity (Fold vs. PDE5) | Tadalafil Selectivity (Fold vs. PDE5) | Reference |

| PDE1 | >10,000 | 375-380 | 1000 | - | [1][2] |

| PDE6 | 120-121 | 16 | 21 | - | [1][2][4] |

| PDE11 | >19,000 | - | - | 25 | [2] |

Selectivity is calculated as the ratio of the IC50 for the respective PDE isozyme to the IC50 for PDE5. A higher value indicates greater selectivity for PDE5.

Signaling Pathway of Avanafil Action

Avanafil exerts its therapeutic effect by modulating the nitric oxide (NO)/cGMP signaling pathway. During sexual stimulation, NO is released from nerve endings and endothelial cells, which activates soluble guanylate cyclase (sGC) to produce cGMP. cGMP then leads to smooth muscle relaxation and vasodilation in the corpus cavernosum, resulting in penile erection. PDE5 breaks down cGMP, thus terminating this signaling cascade. Avanafil, by competitively inhibiting PDE5, prevents the degradation of cGMP, leading to its accumulation and a sustained erectile response.[4][5]

Experimental Protocols

In-Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to determine the IC50 value of avanafil. The assay measures the inhibition of PDE5-catalyzed hydrolysis of a fluorescently labeled cGMP analog.

Materials and Reagents:

-

Recombinant Human PDE5A1

-

FAM-Cyclic-3',5'-GMP (fluorescent substrate)

-

PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)

-

Binding Agent (e.g., anti-GMP antibody)

-

Avanafil

-

Positive Control Inhibitor (e.g., Sildenafil)

-

DMSO (for compound dilution)

-

96-well or 384-well black microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of avanafil in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the avanafil stock solution in DMSO to create a range of concentrations for testing.

-

Prepare a similar dilution series for the positive control inhibitor.

-

-

Reagent Preparation:

-

Thaw all enzymatic components on ice.

-

Prepare the complete PDE assay buffer.

-

Dilute the FAM-Cyclic-3',5'-GMP substrate in the assay buffer to the desired working concentration.

-

Dilute the recombinant PDE5A1 enzyme in the assay buffer to the desired working concentration.

-

-

Assay Protocol:

-

Add a small volume (e.g., 1-5 µL) of the diluted avanafil, positive control, or DMSO (vehicle control) to the appropriate wells of the microplate.

-

Add the diluted PDE5A1 enzyme solution to all wells except for the "no enzyme" control wells.

-

Incubate the plate at room temperature for approximately 15 minutes to allow for inhibitor binding to the enzyme.

-

Initiate the enzymatic reaction by adding the diluted FAM-Cyclic-3',5'-GMP substrate to all wells.

-

Incubate the plate at 30°C or 37°C for a predetermined time (e.g., 30-60 minutes) during which the reaction proceeds linearly.

-

Stop the reaction by adding the Binding Agent to all wells.

-

Incubate for an additional period (e.g., 30 minutes) at room temperature to allow the binding to stabilize.

-

-

Data Acquisition:

-

Read the fluorescence polarization of each well using a microplate reader with appropriate filters for the fluorophore (e.g., excitation at ~485 nm and emission at ~530 nm for FAM).

-

-

Data Analysis:

-

Calculate the percentage of PDE5 inhibition for each avanafil concentration using the following formula: % Inhibition = 100 * (1 - ((FP_sample - FP_blank) / (FP_control - FP_blank))) Where:

-

FP_sample is the fluorescence polarization of the well with the test compound.

-

FP_blank is the fluorescence polarization of the well with no enzyme.

-

FP_control is the fluorescence polarization of the well with DMSO only (100% enzyme activity).

-

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Purification of Recombinant Human PDE5

For researchers intending to produce their own enzyme, a general protocol for the expression and purification of recombinant human PDE5 is outlined below. This typically involves expressing the protein in a suitable system, such as baculovirus-infected insect cells (Sf9) or E. coli, followed by affinity chromatography.

Expression System: Baculovirus-infected Sf9 cells or E. coli

Purification Tag: N-terminal Glutathione S-transferase (GST) tag or C-terminal 6xHis-tag

General Protocol:

-

Transformation/Transfection: Introduce the expression vector containing the human PDE5A gene into the host cells (E. coli or Sf9 cells).

-

Culture and Induction: Grow the cells to an appropriate density and induce protein expression according to the specific expression system's protocol (e.g., with IPTG for E. coli or by viral infection for Sf9 cells).

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing protease inhibitors. Lyse the cells using an appropriate method (e.g., sonication or French press).

-

Clarification: Centrifuge the cell lysate at high speed to pellet cellular debris. Collect the supernatant containing the soluble recombinant PDE5.

-

Affinity Chromatography:

-

For GST-tagged PDE5, pass the clarified lysate over a glutathione-agarose column. Wash the column extensively to remove non-specifically bound proteins. Elute the purified GST-PDE5 with a buffer containing reduced glutathione.

-

For His-tagged PDE5, pass the lysate over a nickel-NTA or cobalt-NTA resin column. Wash the column and elute the purified His-PDE5 using a buffer with an increasing concentration of imidazole.

-

-

Buffer Exchange/Dialysis: Exchange the buffer of the purified PDE5 into a suitable storage buffer (e.g., Tris-HCl with glycerol) using dialysis or a desalting column.

-

Purity and Concentration Determination: Assess the purity of the enzyme by SDS-PAGE and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Storage: Store the purified enzyme in aliquots at -80°C.

References

- 1. mdpi.com [mdpi.com]

- 2. cusabio.com [cusabio.com]

- 3. The role of phosphodiesterase inhibitors in the management of pulmonary vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nva.sikt.no [nva.sikt.no]

- 5. Extraction, purification, and activity of protease from the leaves of Moringa oleifera - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Animal Models for Studying the Effects of Aversin (Avanafil)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core animal models utilized in the preclinical evaluation of Aversin (avanafil), a selective phosphodiesterase type 5 (PDE5) inhibitor. This document details the experimental protocols, summarizes key quantitative data, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound (Avanafil)

Avanafil is a second-generation PDE5 inhibitor approved for the treatment of erectile dysfunction (ED).[1] Its mechanism of action involves the selective inhibition of PDE5, which is the predominant phosphodiesterase isoenzyme in the corpus cavernosum of the penis.[2] This selectivity profile is a key aspect of its pharmacological characterization, aiming for a rapid onset of action and a favorable side-effect profile compared to other drugs in its class.[3] Preclinical animal models have been instrumental in elucidating the efficacy, selectivity, and safety of avanafil before its progression to human clinical trials.

Mechanism of Action: The Nitric Oxide/cGMP Pathway

Sexual stimulation triggers the release of nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells in the penis. NO activates soluble guanylate cyclase (sGC), which in turn increases the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of proteins that cause a decrease in intracellular calcium levels. This cascade promotes the relaxation of the smooth muscle of the corpus cavernosum and the helicine arteries, leading to increased blood flow and penile erection.

This compound (avanafil) enhances this process by competitively inhibiting PDE5, the enzyme responsible for the degradation of cGMP. By preventing cGMP breakdown, avanafil prolongs its vasodilatory effects, thereby potentiating erections in the presence of sexual stimulation.[2]

Key Animal Models and Experimental Protocols